Product packaging for Methylglucamine metrizoate(Cat. No.:CAS No. 18555-27-6)

Methylglucamine metrizoate

Cat. No.: B1221856
CAS No.: 18555-27-6
M. Wt: 823.2 g/mol
InChI Key: TXKOGNLDVKUFSI-UHFFFAOYSA-N
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Description

Historical Trajectory of Metrizoate Research and its Role in Radiographic Contrast Agent Development

The journey of X-ray contrast media began shortly after the discovery of X-rays in 1895. texilajournal.com Early research focused on high-atomic-number elements like bismuth and iodine to enhance image contrast. researchgate.netjcpres.com The major breakthrough came in the 1950s with the synthesis of tri-iodinated benzoic acid derivatives, which offered better opacification and reduced toxicity. mpijournal.org

Metrizoic acid and its salts, including methylglucamine metrizoate, emerged from this era of innovation. mpijournal.org Developed by the Norwegian pharmaceutical company Nyegaard & Co. as an alternative synthesis to diatrizoate, metrizoate was marketed as Isopaque. mpijournal.org These compounds are classified as high-osmolar contrast media (HOCM) because they dissociate into an anion (metrizoate) and a cation (methylglucamine) in solution, resulting in high osmolality. mpijournal.org

Research in the 1960s began to focus on the influence of the cation. mpijournal.org It was discovered that methylglucamine (meglumine) salts, compared to sodium salts, were associated with less pain and vasodilation upon arterial injection. mpijournal.orgradiologykey.com Consequently, mixtures of sodium and meglumine (B1676163) salts were often formulated to balance properties like viscosity and physiological effects for specific procedures such as coronary angiography. mpijournal.org The development of various formulations of metrizoate, with different balances of cations like sodium, meglumine, calcium, and magnesium, highlights its role as a versatile tool in the ongoing effort to optimize contrast agents for different diagnostic needs. mpijournal.orgresearchgate.net The study of this compound and its contemporaries paved the way for the next major advancement: the development of low-osmolar and non-ionic contrast media in the 1970s, which aimed to further reduce the physiological impact of these essential diagnostic tools. mpijournal.orgjcpres.com

Academic Significance of this compound in Understanding Ionic Contrast Media Principles

The academic study of this compound has been instrumental in understanding the core physicochemical principles that govern the function and effects of ionic contrast media. Its properties provided a crucial model for researchers to investigate the relationships between chemical structure, osmolality, viscosity, and biological interactions.

Osmolality and Viscosity: As a high-osmolar agent, this compound served as a key example of the effects of hypertonicity. wikipedia.orgdrugbank.com Researchers used it in comparative studies to demonstrate how high osmolality contributes to various physiological responses. nih.gov These studies underscored the drive to develop lower-osmolar agents. The viscosity of contrast media is another critical factor, especially for injection through small-bore catheters. radiologykey.com Investigations revealed that meglumine salts, including this compound, produced more viscous solutions than their sodium counterparts at the same iodine concentration. mpijournal.orgradiologykey.com This finding was academically significant because it highlighted the trade-offs between different salt formulations, influencing the design of subsequent contrast agents. radiologykey.com

A Foundation for Future Development: this compound and other first-generation ionic monomers are often referred to as "ratio-1.5" agents, signifying they provide three iodine atoms for every two particles in solution (one anion and one cation). unm.edu This concept became a foundational metric for evaluating contrast media efficiency. The academic research highlighting the limitations of these ratio-1.5 agents, particularly their high osmolality, directly spurred the theoretical and synthetic work that led to "ratio-3" non-ionic agents (three iodine atoms, one non-dissociating particle), such as metrizamide (B1676532), which was itself synthesized from a metrizoate base. mpijournal.orgunm.edu Therefore, the study of this compound was not only important for understanding its own class of agents but also essential for defining the scientific goals for the next generation of safer and more efficient contrast media.

Data Tables

Table 1: Physicochemical Properties of this compound This table presents key computed and experimental properties of the compound.

PropertyValue
Molecular Formula C₁₉H₂₈I₃N₃O₉
Molecular Weight 823.2 g/mol
Topological Polar Surface Area 200 Ų
Hydrogen Bond Donor Count 8
Hydrogen Bond Acceptor Count 10
CAS Number 7241-11-4

Source: nih.govpharmacompass.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28I3N3O9 B1221856 Methylglucamine metrizoate CAS No. 18555-27-6

Properties

IUPAC Name

3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid;6-(methylamino)hexane-1,2,3,4,5-pentol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11I3N2O4.C7H17NO5/c1-4(18)16-10-7(13)6(12(20)21)8(14)11(9(10)15)17(3)5(2)19;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-3H3,(H,16,18)(H,20,21);4-13H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKOGNLDVKUFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)N(C)C(=O)C)I.CNCC(C(C(C(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28I3N3O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274748
Record name Isopaque cerebral
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

823.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18555-27-6, 7241-11-4
Record name Isopaque cerebral
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-deoxy-1-(methylamino)-D-glucitol 3-(acetylamino)-5-(acetylmethylamino)-2,4,6-triiodobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.856
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Synthesis and Derivatization Research

Synthetic Pathways to Metrizoic Acid Precursors and Related Structures in Research

Metrizoic acid, chemically known as 3-acetamido-2,4,6-triiodo-5-(N-methylacetamido)benzoic acid, is a derivative of a tri-iodinated benzoic acid ring. radiologykey.comnih.gov The core of its synthesis lies in the effective iodination of a benzoic acid precursor. Research has focused on developing efficient methods for introducing three iodine atoms onto the benzene (B151609) ring, a key feature for its function as a contrast agent. radiologykey.com

The general synthetic strategy for related tri-iodinated benzoic acid derivatives often starts with a substituted aminobenzoic acid. For instance, the synthesis of diatrizoic acid, a closely related compound, can be achieved through a solid-phase method starting from 3,5-diaminobenzoic acid. google.com This process involves several key steps:

Bonding: The initial precursor, 3,5-diaminobenzoic acid, is bonded to a hydroxymethyl resin. google.com

Iodination: The resin-bonded compound undergoes iodination. A common laboratory and industrial approach for iodinating aromatic acids involves using reagents like iodine monochloride or a combination of potassium iodide and an oxidizing agent such as hydrogen peroxide. google.commu-varna.bgpatsnap.com In one reported method, the iodination is performed using iodine chloride in the presence of an acid-binding agent like triethylamine. google.com An alternative one-pot protocol for creating analogues involves using an I2/AgNO3 couple as an effective iodinating reagent for suitably substituted methoxybenzoic acid derivatives. mu-varna.bg

Acylation: Following iodination, the amino groups on the benzene ring are acylated. This is typically achieved using acetic anhydride (B1165640) to introduce the acetyl groups, resulting in the final di-acetylated structure. google.com

A study on the synthesis of a key intermediate for diatrizoic acid, 3,5-diamino-2,4,6-triiodobenzoic acid, utilized 3,5-diaminobenzoic acid, sulfuric acid, potassium iodide, and hydrogen peroxide as reactants to achieve the tri-iodinated product. patsnap.com These synthetic pathways for related structures provide a foundational understanding of the chemical strategies employed to create the complex, poly-iodinated aromatic acids that are precursors to compounds like methylglucamine metrizoate. radiologykey.comdrugbank.com

Table 1: Key Steps and Reagents in the Synthesis of Tri-iodinated Benzoic Acid Precursors
Synthetic StepStarting Material/IntermediateKey ReagentsProduct
Iodination3,5-diaminobenzoic acidIodine monochloride (ICl) or Potassium iodide (KI) / Hydrogen peroxide (H₂O₂)3,5-diamino-2,4,6-triiodobenzoic acid
Acylation3,5-diamino-2,4,6-triiodobenzoic acidAcetic anhydride ((CH₃CO)₂O)3,5-diacetamido-2,4,6-triiodobenzoic acid (Diatrizoic acid)
One-Pot Iodination (for analogues)Substituted methoxybenzoic acidIodine (I₂) / Silver nitrate (B79036) (AgNO₃)Tri-iodosubstituted aromatic acids

N-Methylglucamine Derivatization Processes and Salt Formation in Academic Synthesis

N-methylglucamine, also known as meglumine (B1676163), is an amino sugar derived from sorbitol and serves as the cation in the this compound salt. drugbank.comechemi.com Its synthesis is a well-established process in organic chemistry. A common industrial and laboratory preparation involves the reductive amination of glucose. google.com

The process typically includes the following steps:

Anhydrous dextrose (glucose) is dissolved in an alcohol solvent. google.com

Methylamine is added, and the mixture reacts to form an intermediate Schiff base. google.com

This intermediate is then subjected to catalytic hydrogenation, often using a nickel-based catalyst (e.g., Ni-Cu/TiO2), which reduces the imine to an amine, yielding N-methylglucamine. google.com

The formation of this compound is an acid-base reaction between the carboxylic acid group of metrizoic acid and the secondary amine group of N-methylglucamine. thieme-connect.de In a typical laboratory synthesis, metrizoic acid is suspended or dissolved in a suitable solvent, such as an alcohol. A solution of N-methylglucamine in the same or a compatible solvent is then added, often with heating, to facilitate the reaction. google.com The resulting salt, this compound, often has significantly different physical properties, such as improved water solubility, compared to the parent carboxylic acid. thieme-connect.de This property is crucial for its application. The formation of amine salts from carboxylic acids is a common strategy in pharmaceutical chemistry to modify the physicochemical characteristics of a molecule. thieme-connect.densf.govnih.gov

Table 2: Reactants and Product in Salt Formation
Reactant 1 (Acid)Reactant 2 (Base)Reaction TypeProduct (Salt)
Metrizoic Acid (C₁₂H₁₁I₃N₂O₄)N-Methylglucamine (C₇H₁₇NO₅)Acid-Base NeutralizationThis compound (C₁₂H₁₁I₃N₂O₄ · C₇H₁₇NO₅)

Exploration of Structural Modifications and Their Implications for Research Applications

Research into the structural modification of iodinated contrast agents, including the components of this compound, is driven by the desire to enhance their properties for specific research and diagnostic applications. researchgate.netmdpi.com Modifications can be targeted at either the metrizoic acid anion or the N-methylglucamine cation, with the goal of altering physicochemical properties such as hydrophilicity, osmolality, and biological interactions. researchgate.netnih.gov

Derivatization of N-Methylglucamine: N-methylglucamine is a polyhydroxylated amine, offering multiple sites for chemical derivatization. nih.govnih.gov In a research setting, these hydroxyl groups could be targets for esterification or etherification to attach other functional moieties. Derivatization is a common technique used to alter the properties of a molecule for analysis or to improve its characteristics. libretexts.orgactascientific.com For instance, modifying the glucamine structure could be explored to study its distribution, metabolism, or to conjugate it to other molecules for targeted delivery research. While N-methylglucamine's primary role in this compound is as a simple counter-ion to enhance solubility, its structure presents numerous possibilities for more complex derivatization in academic synthesis to create novel molecular probes or modified contrast agents. mdpi.comnih.gov

Table 3: Potential Structural Modifications and Their Research Implications
Molecular ComponentSite of ModificationType of ModificationPotential Research Implication
Metrizoic AcidSide chains at positions 3 and 5Varying acyl groups, introducing hydroxylsStudy of effects on hydrophilicity, osmolality, and protein interaction. nih.gov
Metrizoic AcidCarboxyl group at position 1EsterificationCreation of prodrugs or modified delivery systems for research. google.com
N-MethylglucamineHydroxyl groupsEsterification, EtherificationAltering solubility, studying metabolic pathways, conjugation to targeting ligands. mdpi.comnih.gov
N-MethylglucamineAmine groupFurther alkylation or acylationInvestigating the impact of the cation structure on the salt's overall properties.

Theoretical and Computational Studies of Methylglucamine Metrizoate

Quantum Chemical Investigations

Quantum chemical methods, particularly Density Functional Theory (DFT), have been employed to investigate the molecular properties of methylglucamine metrizoate and its constituent components. These studies provide insights into the electronic structure, reactivity, and optical properties of the compound.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap)

The electronic structure of a molecule is fundamental to understanding its stability and reactivity. Key parameters derived from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap (ΔE). A larger HOMO-LUMO gap generally implies greater molecular stability and lower chemical reactivity. dergipark.org.trschrodinger.com

Theoretical calculations have been performed for metrizoic acid (MetA), meglumine (B1676163) (Melag), the anionic form of metrizoate (an-Met), and the metrizoate-meglumine salt (Melag-Met) in both the gas and aqueous phases. dergipark.org.tr The HOMO-LUMO energy gap helps characterize the chemical reactivity and kinetic stability of a molecule. dergipark.org.tr A smaller gap suggests the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. dergipark.org.tr The HOMO acts as an electron donor, while the LUMO is an electron acceptor. dergipark.org.tr

In the gas phase, the calculated HOMO-LUMO energy gaps (ΔE) reveal differences in stability among the related species. The anionic form of metrizoate exhibits the smallest energy gap (ΔE = 3.004 eV), indicating it is the most reactive and softest molecule among the group. dergipark.org.tr Conversely, the metrizoate-meglumine salt (Melag-Met) shows the highest energy gap (ΔE = 4.466 eV), suggesting it is the most stable. dergipark.org.tr The anionic form of metrizoate also has the highest HOMO energy (EHOMO = -2.428 eV), further supporting its role as an effective electron donor. dergipark.org.tr

The energy of the HOMO-LUMO gap can also provide information about the wavelengths of light a compound can absorb, a property measurable by UV-Vis spectroscopy. schrodinger.com

Table 1: Calculated HOMO-LUMO Energy Gaps (ΔE) in the Gas Phase dergipark.org.tr

CompoundΔE (eV)
Anionic Metrizoate (an-Met)3.004
Metrizoate-Meglumine (Melag-Met)4.466

Reactivity Descriptors and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a framework used to predict and understand the reactivity of molecules by analyzing their HOMO and LUMO. taylorandfrancis.comnumberanalytics.com Several global chemical reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify a molecule's reactivity. These include electronegativity (χ), chemical potential (μ), absolute hardness (η), and global electrophilicity (ω). dergipark.org.trresearchgate.net

Electronegativity (χ) and Chemical Potential (μ) : These descriptors relate to the tendency of a molecule to attract electrons. A higher chemical potential indicates lower stability and higher reactivity. dergipark.org.tr

Absolute Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." dergipark.org.tr

Global Electrophilicity (ω) : This index measures the propensity of a species to accept electrons.

DFT studies on the metrizoate anion have shown it to possess high electronegativity (χ = 4.8 eV) and global electrophilicity (ω = 1.5 eV), which favors the formation of a stable salt with N-methylglucamine.

Calculations performed in both gas and aqueous phases for metrizoic acid, meglumine, anionic metrizoate, and the metrizoate-meglumine salt show that the chemical potential of most of these molecules is lower in the gas phase than in the aqueous phase, with meglumine being the exception. dergipark.org.tr The electrophilicity index for these molecules is generally higher in the gas phase compared to the water phase. dergipark.org.tr The anionic form of metrizoate is found to be relatively soft in both phases. dergipark.org.tr

Table 2: Selected Reactivity Descriptors for Metrizoate Anion

DescriptorValue (eV)
Electronegativity (χ)4.8
Global Electrophilicity (ω)1.5

Non-Linear Optical Properties Calculations

Theoretical studies have also explored the non-linear optical (NLO) properties of metrizoate and related compounds. dergipark.org.trresearchgate.net NLO materials are of interest for their potential applications in various optical and photonic technologies. The calculations of properties like polarizability and hyperpolarizability are performed to understand a molecule's response to an applied electric field. dergipark.org.tr These calculations for metrizoate have been carried out using the B3LYP/LANL2DZ basis set. dergipark.org.trdergipark.org.tr

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com These simulations can provide detailed information about the interactions between a solute and its solvent, as well as its interactions with other materials.

Solvent Interaction Models (e.g., Gas and Aqueous Phases)

The behavior of this compound in different environments is crucial for understanding its properties. Theoretical calculations have been performed to model the compound and its components in both the gas phase and in an aqueous environment. dergipark.org.trdergipark.org.tr These models help to understand how solvent interactions affect properties like reactivity and stability. dergipark.org.tr

A general model for solute-solvent interactions (GSSI) has been developed to predict solution-phase properties. nih.gov This approach calculates the free energy of transferring a solute from the gas phase to a solution, which is determined by the energy required to create a cavity in the solvent and the energy of the solute-solvent interaction. nih.gov The solute's contribution is modeled based on its 3D structure, while the solvent's contribution is determined empirically. nih.gov Specifically, the free energy of cavity formation is related to the solvent-accessible surface area of the solute. nih.gov The enthalpy of the solute-solvent interaction is modeled using intermolecular interaction potentials calculated at numerous points on the solvent-accessible surface. nih.gov

For metrizoate and its related species, DFT calculations at the B3LYP/LANL2DZ level have been conducted in both gas and water phases to determine their properties. dergipark.org.trresearchgate.netresearchgate.net The results indicate that the chemical potential and electrophilicity index of the molecules differ between the gas and water phases. dergipark.org.tr For instance, the hardness of the molecules generally increases when moving from the gas phase to the aqueous medium. dergipark.org.tr

Interactions with Advanced Materials in Theoretical Models (e.g., Carbon Nanotubes)

The interaction of molecules like this compound with advanced materials such as carbon nanotubes (CNTs) is an area of theoretical investigation. CNTs are being explored as potential carriers for drug delivery. nih.gov Theoretical studies can predict how these molecules might adsorb onto the surface of CNTs.

Theoretical calculations, often using DFT, can model the interaction between a molecule and a CNT surface. scispace.com These studies can determine the feasibility of the adsorption mechanism and analyze the resulting electronic and structural properties. scispace.comresearchgate.net For example, research on the interaction of other molecules with CNTs has shown that hydrogen bonding can play a significant role in the stabilization of the complex. researchgate.net

While specific molecular dynamics simulations of this compound with carbon nanotubes were not found in the search results, the principles from studies on similar molecules can be applied. For instance, studies on the interaction of other complex organic molecules with CNTs investigate how the molecule adsorbs to the nanotube surface and how this affects the properties of both the molecule and the nanotube. scispace.comfrontiersin.org Theoretical analyses of the chemical properties of CNTs are conducted using a range of semi-empirical and ab initio methods. uclouvain.be

Analytical Research Methodologies for Methylglucamine Metrizoate and Its Components

Spectroscopic Characterization Techniques in Research

Spectroscopic methods are indispensable for the analysis of Methylglucamine Metrizoate, offering non-destructive ways to elucidate its molecular structure and quantify its presence in various samples.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful, non-destructive analytical tool used for the detailed structural analysis of organic compounds, including this compound. mdpi.comnih.gov It provides information by observing the magnetic properties of atomic nuclei, specifically the hydrogen nuclei (protons). researchgate.net In a ¹H NMR spectrum, each unique proton in a molecule produces a distinct signal, and the spectrum provides key information about the molecule's structure based on the chemical shift, signal multiplicity (splitting pattern), and integration (area under the signal). mdpi.com

In the context of this compound, ¹H NMR is used to confirm the distinct structures of both the metrizoate anion and the N-methylglucamine cation. The spectrum would show characteristic signals for the aromatic protons on the tri-iodinated benzene (B151609) ring of metrizoate and the various protons along the chiral backbone of N-methylglucamine. Researchers can use ¹H NMR to verify the structural integrity of the compound, for instance, to ensure no degradation or alteration has occurred, such as de-iodination. Studies have utilized ¹H and ¹³C NMR to confirm the chemical stability of iodinated contrast media, demonstrating that their molecular structure remains unchanged after exposure to ionizing radiation. scielo.br

For more complex structural questions, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple-Bond Correlation) can be employed. mdpi.com These advanced experiments help establish through-bond and through-space connectivities between different nuclei, confirming the precise arrangement of atoms and the link between the metrizoic acid and N-methylglucamine components. nih.gov

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used quantitative analytical technique based on the absorption of UV or visible light by a chemical species in solution. uomus.edu.iqtechnologynetworks.com Its primary application in research is the quantitative determination of analytes, including highly conjugated organic compounds. uomus.edu.iq The principle behind quantitative analysis is the Beer-Lambert Law, which states that there is a linear relationship between the absorbance of a solution and the concentration of the absorbing species. upi.eduiajps.com

The metrizoate component of this compound contains a tri-iodinated benzene ring, which acts as a chromophore—a part of the molecule responsible for absorbing light in the UV region. upi.edu This property allows for the direct quantification of the compound in solution. To perform a quantitative analysis, a calibration curve is first generated by measuring the absorbance of several standard solutions of known concentrations at a specific wavelength of maximum absorbance (λmax). scribd.comresearchgate.net The absorbance of a sample with an unknown concentration is then measured under the same conditions, and its concentration is determined by interpolating from the calibration curve. scribd.com For related iodinated contrast agents, UV detection has been successfully used at wavelengths such as 232 nm and 242 nm. nih.gov

The development of a UV-Vis method for quantitative analysis requires validation to ensure it is fit for its purpose. jchr.org Key validation parameters include:

Linearity: The ability to elicit results that are directly proportional to the concentration of the analyte. jchr.org

Accuracy: The closeness of the test results to the true value. jchr.org

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. jchr.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected. jchr.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jchr.org

Chromatographic Separation Techniques in Research

Chromatography is a fundamental analytical technique used to separate, identify, and quantify the components of a mixture. openaccessjournals.comresearchgate.net For a compound like this compound, both liquid and gas chromatography play crucial roles in assessing purity and analyzing its constituent parts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for separating and quantifying compounds. openaccessjournals.comresearchgate.net It is particularly well-suited for non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a more polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. scispace.com

An HPLC method can be used to determine the purity of this compound and to identify and quantify any impurities or degradation products. Research has shown that RP-HPLC is effective for the analysis of iodinated contrast agents, including metrizoate, in various samples. nih.govnih.gov Method development involves optimizing chromatographic conditions to achieve good separation (resolution) and peak shape. researchgate.net This includes selecting the appropriate column, mobile phase composition, flow rate, and detector settings. openaccessjournals.comscispace.com UV-Vis detectors are commonly used, monitoring the eluent at a wavelength where the metrizoate anion absorbs strongly. nih.gov

Once developed, the HPLC method must be validated according to established guidelines (e.g., ICH) to ensure its reliability. openaccessjournals.comijtsrd.com The validation process confirms the method's specificity, linearity, range, accuracy, precision, and robustness. ijtsrd.com

Table 1: Example of HPLC Method Parameters for Iodinated Contrast Media Analysis

Parameter Condition
Column Reversed-Phase C8 or C18, 5 µm particle size
Mobile Phase Gradient elution with Methanol and aqueous Formic Acid. wiley.com
Flow Rate 1.0 mL/min
Detection UV Absorbance at ~240 nm. nih.gov
Column Temperature 25 - 40 °C

| Injection Volume | 10 - 20 µL |

Gas Chromatography (GC) is a separation technique used for analyzing volatile and thermally stable compounds. ebsco.comphenomenex.com While the intact salt this compound is non-volatile and thus not suitable for direct GC analysis, the technique is valuable for analyzing the N-methylglucamine component, either as a quality control test for starting material or for quantifying it as a residual amine. chromatographyonline.comnih.gov

The analysis of polar amines by GC can be challenging due to their tendency to interact with the stationary phase, leading to poor peak shape (tailing) and low sensitivity. nih.govresearchgate.net To overcome these issues, several strategies can be employed:

Derivatization: The N-methylglucamine can be chemically modified to create a more volatile and less polar derivative, which improves its chromatographic behavior. researchgate.net

Specialized Columns: The use of columns specifically designed for the analysis of volatile amines, such as the Agilent J&W CP-Volamine column, can provide excellent peak shape and resolution without derivatization. nih.gov

Headspace GC (HS-GC): This technique is particularly useful for analyzing volatile impurities in a non-volatile sample matrix. rsc.org

A flame ionization detector (FID) is commonly used in GC for the quantification of organic compounds. nih.gov The method would be validated for performance characteristics similar to those for HPLC to ensure reliable quantification of N-methylglucamine. nih.gov

Table 2: Typical GC Parameters for Amine Analysis in Pharmaceutical Samples

Parameter Condition
Column Specialized amine-specific column (e.g., CP-Volamine). nih.gov
Carrier Gas Helium or Hydrogen. phenomenex.comnih.gov
Injector Split/Splitless, operated at high temperature to ensure volatilization. phenomenex.com
Oven Program Temperature gradient (e.g., 50°C to 250°C) to elute compounds.
Detector Flame Ionization Detector (FID). nih.gov

| Sample Preparation | Dissolution in a suitable solvent; derivatization may be required. researchgate.net |

X-ray Fluorescence Analysis for Concentration Determination in Research Settings

X-ray Fluorescence (XRF) is a non-destructive elemental analysis technique that is highly effective for determining the concentration of iodine-containing compounds like this compound. nih.govbohrium.com The method works by irradiating a sample with a primary X-ray beam, which excites the iodine atoms. The excited atoms then relax by emitting secondary (fluorescence) X-rays of a characteristic energy. The energy of the emitted X-rays is specific to iodine, allowing for its unambiguous identification, while the intensity of the fluorescence is proportional to its concentration in the sample. tandfonline.comaip.org

XRF is particularly advantageous because it can be used for quantitative analysis in various matrices, including liquids and tissues, often with minimal sample preparation. tandfonline.comiaea.org In research, XRF has been successfully applied to measure the concentration of metrizoate in plasma samples to determine its clearance rate, providing valuable pharmacokinetic data. tandfonline.com It has also been used for non-invasive in vivo measurements to determine the concentration of iodinated contrast media in tissue over time. iaea.org This makes XRF a powerful tool for studies requiring accurate quantification of the contrast agent's concentration.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Correlation of Molecular Structure with Observed Biological Activity in Research Models

Methylglucamine metrizoate is a salt composed of the metrizoate anion and the methylglucamine cation. The biological activity of the compound is a direct consequence of the distinct chemical features of these two components.

The core of the active component is the metrizoate anion, a derivative of 2,4,6-triiodobenzoic acid. snmjournals.org The three iodine atoms are fundamental to its primary function: radiocontrast. Iodine's high atomic number allows for the effective absorption of X-rays, creating the necessary contrast for imaging. The benzene (B151609) ring provides a stable scaffold for these iodine atoms.

Substituents on the benzene ring at positions 3 and 5, specifically an acetamido group and an N-methylacetamido group, are crucial for modulating the biological properties of the molecule. These side chains enhance water solubility and reduce the lipophilicity of the triiodinated benzoic acid core, which in turn is believed to lower its toxicity. snmjournals.org The planar aromatic core of the metrizoate anion facilitates π-π stacking interactions, while the amide groups contribute to its conformational rigidity.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the reactivity and stability of the metrizoate anion. researchgate.netresearchgate.netresearchgate.netresearchgate.net These studies analyze parameters like electronegativity and global electrophilicity, which favor the formation of a stable salt with the methylglucamine cation. The specific arrangement of functional groups and the resulting electronic properties are key determinants of how the molecule interacts with biological systems.

Comparative Structural Analysis with Other Iodinated Ionic Contrast Agents (e.g., Diatrizoate, Iothalamate)

This compound belongs to the first generation of ionic monomeric contrast agents, a group that also includes diatrizoate and iothalamate. rsna.orgradiologykey.com These three compounds share a common structural foundation: a tri-iodinated benzoic acid ring. The key distinction between them lies in the nature of the side chains at positions 3 and 5 of the benzene ring. rsna.orgradiologykey.com

Diatrizoate: Features acetamido groups at both the 3 and 5 positions.

Iothalamate: Has an acetamido group at position 3 and a methylcarbamoyl group at position 5.

Metrizoate: Possesses an acetamido group at position 3 and an N-methylacetamido group at position 5. rsna.org

This subtle variation in side-chain structure influences the physicochemical properties and biological responses of the agents. For instance, the iodine content of metrizoate is slightly lower than that of diatrizoate and iothalamate, which have identical iodine content. rsna.org To achieve equivalent radiopacity in research studies, metrizoate solutions sometimes required slightly higher concentrations. rsna.org

Experimental studies in animal models have compared the toxicity profiles of these agents. While all three are structurally similar, differences in their side chains can lead to variations in biological effects. rsna.orgnih.gov For example, in vitro studies on red blood cell morphology showed that in solutions isotonic with blood, metrizoate and the non-ionic agent metrizamide (B1676532) caused more cells to transform into echinocytes (crenated cells) compared to diatrizoate and iocarmate solutions. capes.gov.br

FeatureDiatrizoateIothalamateMetrizoate
Core Structure 2,4,6-Triiodobenzoic Acid2,4,6-Triiodobenzoic Acid2,4,6-Triiodobenzoic Acid
Side Chain at C3 AcetamidoAcetamidoAcetamido
Side Chain at C5 AcetamidoMethylcarbamoylN-Methylacetamido
Iodine Content Identical to IothalamateIdentical to DiatrizoateSlightly lower than Diatrizoate/Iothalamate

A comparative table of the structural features of common ionic contrast agents.

Impact of Cationic Counterparts (e.g., Sodium vs. Methylglucamine) on Physicochemical and Biological Responses in Research

The choice of the cationic counterpart—typically sodium (Na+) or methylglucamine (meglumine)—has a profound impact on the properties of ionic contrast media. radiologykey.com These cations are not inert but actively influence the physicochemical characteristics and biological responses of the resulting salt solution. radiologykey.com

The primary role of the cation is to form a salt with the anionic iodinated benzene ring, rendering the compound highly water-soluble. radiologykey.com However, the nature of the cation significantly affects the osmolality and viscosity of the contrast medium solution. Sodium salts are generally less viscous than methylglucamine salts of the same iodine concentration. radiologykey.com

Research has consistently shown that methylglucamine salts are generally less toxic than their sodium salt counterparts. rsna.orgradiologykey.com This difference is particularly evident in cardiovascular and neurological studies.

Cardiovascular Effects: In animal models, the sodium salts of diatrizoate, iothalamate, and metrizoate were found to cause more significant hypotension and arrhythmias compared to the corresponding methylglucamine salts. This is often attributed to the higher sodium load, which can lead to hypervolemia and direct myocardial depression.

Blood-Brain Barrier (BBB) Disruption: Studies in animal models indicated that this compound caused less disruption to the blood-brain barrier than sodium iothalamate.

Adverse Reactions: A clinical study on adverse reactions to contrast media in CT scans found that reactions to ionic contrast media with a sodium cation were statistically significantly more frequent than reactions to those with pure meglumine (B1676163) (a non-sodium cation). rsna.org

The lower toxicity of methylglucamine salts is a key principle in the molecular design of contrast agents. While sodium salts may offer lower viscosity, the improved tolerance profile of methylglucamine salts often makes them a preferred choice, leading to the development of formulations that are either pure methylglucamine salts or mixtures of sodium and methylglucamine to balance viscosity and toxicity. rsna.orgradiologykey.com

ParameterSodium SaltsMethylglucamine Salts
Viscosity LowerHigher
Cardiovascular Toxicity HighModerate
Blood-Brain Barrier Disruption SevereModerate
Frequency of Adverse Reactions HigherLower

A data table summarizing the comparative effects of sodium and methylglucamine cations in ionic contrast media based on research findings. radiologykey.comrsna.org

Investigations of Molecular and Cellular Interactions in Research Models

Effects on Cellular Morphological Integrity in Vitro

In vitro studies focusing on the interaction between methylglucamine metrizoate and human erythrocytes have demonstrated notable effects on cellular morphology, primarily driven by the hypertonic nature of the contrast medium. When red blood cells are exposed to hypertonic solutions of this compound, they tend to shrink and form desiccocytes. This alteration is a direct consequence of the osmotic gradient, which draws water out of the erythrocytes. capes.gov.br

The extent of these morphological changes is dependent on the concentration of the contrast medium. At lower, isotonic concentrations, this compound can induce the formation of echinocytes, which are characterized by small, uniform projections on the cell surface. capes.gov.br However, as the concentration and consequently the osmolality increase, the predominant effect shifts from echinocyte formation to the more severe shrinkage and creation of desiccocytes. capes.gov.br This response is consistent with the behavior of red blood cells in other hypertonic environments, such as concentrated saline solutions. rsna.org

It is important to note that while the osmotic effects are a primary driver of these morphological changes, some studies suggest that the chemical properties of the contrast media, independent of osmolality, may also play a role in altering red blood cell shape. capes.gov.br

Condition Observed Erythrocyte Morphology Primary Mechanism
Isotonic this compound SolutionEchinocyte formationChemical effects
Hypertonic this compound SolutionDesiccocyte formation (cell shrinkage)Osmotic effects

Antimicrobial Properties in In Vitro Systems

Some water-soluble radiological contrast agents, including those containing methylglucamine, have demonstrated antibacterial activity in vitro. researchgate.net These effects have been observed against a range of common pathogens. researchgate.net The investigation into the antimicrobial properties of these agents has considered several factors that could contribute to this phenomenon, such as osmolality, the presence of free iodide, the pH of the solution, and the methylglucamine radical itself. researchgate.net However, studies have indicated that these factors may not be the primary drivers of the observed bactericidal effects. researchgate.net

Interactions with Endogenous Biological Components in Research Models (e.g., Proteins, Granulocytes)

The interaction of this compound with endogenous biological components, particularly plasma proteins and circulating blood cells like granulocytes, has been investigated to understand its behavior and potential biological effects following administration.

Protein Interactions

Research has shown that metrizoate, the anionic component of this compound, exhibits low binding to plasma proteins. Specifically, the plasma protein binding for metrizoate is reported to be less than 5%. tandfonline.com This low level of protein binding is a significant characteristic, as it influences the pharmacokinetics of the compound, contributing to its rapid distribution and elimination from the body. One study demonstrated that metrizoate was strongly adsorbed to the proteins of calf serum, and this adsorption was independent of irradiation. tandfonline.com

The low protein binding of metrizoate is a key factor in its use as a contrast agent. High protein binding would lead to a longer half-life in the body, which is generally not desirable for diagnostic imaging agents.

Granulocyte Interactions

The interaction of iodinated contrast media with granulocytes, a type of white blood cell crucial for the immune response, has also been a focus of research. While specific quantitative data on the direct interaction of this compound with granulocytes is limited in the available research, studies on the class of ionic contrast media provide some insights.

It is known that various contrast media can influence granulocyte function. For instance, some contrast agents have been shown to affect granulocyte adhesion, a critical step in the inflammatory response where these cells attach to the endothelium of blood vessels to migrate to sites of inflammation. nih.gov However, studies directly investigating and quantifying the inhibitory effect of this compound on granulocyte adhesion are not extensively detailed in the provided search results. The general understanding is that the hyperosmolarity and chemical structure of ionic contrast media can have transient effects on blood cells.

Future Directions in Academic Research on Metrizoate Derived Compounds

Development of Novel Derivatization Strategies for Enhanced Research Probes

The chemical structure of metrizoate offers opportunities for derivatization, the process of chemically modifying a compound to produce a new compound with different properties. The metrizoate anion contains a stable aromatic core that is ripe for strategic chemical alterations. The iodine atoms, while essential for radiopacity, can also serve as reactive sites for substitution reactions under specific conditions, allowing for the attachment of various functional groups.

Future research is focused on developing novel derivatization strategies to convert the basic metrizoate molecule into highly specific research probes. These probes could be used to investigate biological processes at the molecular level. Potential strategies include:

Fluorophore Conjugation: Attaching fluorescent molecules to the metrizoate scaffold to create dual-modality probes for both X-ray and fluorescence imaging.

Biotinylation: Adding biotin (B1667282) tags to allow the molecule to be used in avidin-biotin-based detection assays, enabling researchers to track its distribution in tissues or cellular compartments.

Click Chemistry Modifications: Introducing azide (B81097) or alkyne handles onto the metrizoate structure to allow for highly efficient and specific "click" reactions, facilitating the easy attachment of a wide range of other molecules.

These derivatized molecules would no longer be simple contrast agents but would function as sophisticated tools for fundamental biological research. epo.org

Derivatization Strategy Attached Moiety Potential Research Application Primary Chemical Reaction
Fluorescence Tagging A fluorescent dye (e.g., fluorescein, rhodamine)Creating dual-modality probes for correlated fluorescence microscopy and radiographic imaging.Nucleophilic substitution or amide coupling
Biotinylation BiotinUse in affinity-based purification or detection assays (e.g., ELISA, Western blotting) to study probe biodistribution.Amide coupling to the carboxyl group
Click Chemistry Azide or alkyne groupsModular and highly efficient attachment of various biomolecules, such as peptides or targeting ligands.Copper-catalyzed or strain-promoted alkyne-azide cycloaddition

Integration of Metrizoate Scaffolds into Emerging Contrast Agent Research Platforms (e.g., Targeted Imaging)

The core tri-iodinated benzene (B151609) ring of metrizoate is a robust and stable chemical scaffold. mdpi.com A significant future direction in diagnostic research is the integration of such scaffolds into platforms for targeted molecular imaging. mdpi.com Unlike conventional contrast agents that distribute relatively nonspecifically throughout the circulatory system, targeted agents are designed to accumulate at specific biological sites, such as tumors or areas of inflammation. researchgate.net

Developing metrizoate-peptide conjugates that target specific cell surface receptors.

Incorporating metrizoate derivatives into nanoparticle-based delivery systems that can be surface-functionalized with targeting ligands. researchgate.net

Creating theranostic agents by linking metrizoate to a therapeutic drug, allowing for simultaneous diagnosis and treatment. researchgate.net

The development of targeted probes based on the metrizoate scaffold could revolutionize diagnostic imaging by providing functional and molecular information in addition to basic anatomical structures. mdpi.com

Parameter Conventional Metrizoate Agent Hypothetical Targeted Metrizoate Probe
Distribution Nonspecific, based on blood flow and excretionSpecific, based on affinity for a biological target
Target Anatomical structures (e.g., blood vessels, urinary tract) ontosight.aiMolecular markers (e.g., cell receptors, enzymes)
Signal-to-Noise Ratio Lower, due to background signal from non-target tissuesHigher, due to high accumulation at the target site
Diagnostic Information Primarily anatomical and physiologicalAnatomical, physiological, and molecular

Advancing Fundamental Understanding of Ionic Compound Interactions in Biological Systems

Methylglucamine metrizoate is an ionic contrast medium, meaning it dissociates in aqueous solution into a radiopaque anion (metrizoate) and a cation (methylglucamine). nih.govsnmjournals.org This property is fundamental to its behavior in biological systems. The dissociation of the salt into two separate ions significantly increases the number of solute particles in the solution, resulting in high osmolality compared to blood plasma. nih.govsnmjournals.org

A deeper academic understanding of the interactions driven by this ionic nature is a key area of research. These interactions are not just side effects but are fundamental physicochemical phenomena that can be studied to learn more about biological environments. Areas for future fundamental research include:

Membrane Interactions: Investigating precisely how the metrizoate anion and methylglucamine cation interact with the lipid bilayers of cell membranes. mdpi.com While non-ionic agents have a lower tendency to interact with membranes, the specific interactions of ionic components are complex and not fully elucidated. mdpi.com

Protein Binding: Quantifying the transient binding of metrizoate ions to plasma proteins, such as albumin. This binding can affect the agent's biodistribution and elimination kinetics.

Endogenous Ion Displacement: Studying the effects of a high concentration of metrizoate and methylglucamine ions on the local equilibrium of essential physiological ions like sodium, potassium, and calcium. snmjournals.org It is known that ionic contrast media can bind to calcium, which can influence biological processes. snmjournals.org

Thermodynamic Studies: Using techniques like calorimetry to precisely measure the heat changes that occur when ionic contrast media are diluted in biological fluids, providing insight into the subtle forces governing their interactions. akjournals.com

By studying this compound as a model ionic compound, researchers can gain valuable insights into the fundamental physical chemistry of how charged molecules behave in the complex ionic environment of the body.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing methylglucamine metrizoate, and how can reproducibility be ensured?

  • Methodology : Synthesis typically involves iodination of benzoic acid derivatives followed by salt formation with methylglucamine. Characterization requires a combination of techniques:

  • HPLC for purity assessment (≥95% recommended for pharmacological studies).
  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity, particularly the presence of iodine atoms and methylglucamine moieties .
  • Mass spectrometry (MS) for molecular weight verification (theoretical m/z: 823.154) .
  • Physical properties (e.g., density: 1.404 g/cm³, boiling point: 409.7°C) should align with literature values .
    • Reproducibility : Document reaction conditions (temperature, pH, solvent ratios) and purification steps (e.g., crystallization solvents) in detail. Provide raw spectral data in supplementary materials .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Experimental Design :

  • Test thermal stability at 25°C, 40°C, and 60°C over 6–12 months.
  • Assess photostability using ICH Q1B guidelines (exposure to UV/visible light).
  • Monitor degradation via HPLC for iodide release or changes in retention time .
  • Report deviations in physicochemical properties (e.g., refractive index: 1.619) as instability indicators .

Q. What are the validated analytical techniques for quantifying this compound in biological matrices?

  • Recommended Methods :

  • LC-MS/MS for high sensitivity in plasma/urine, with isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects.
  • Ion-selective electrodes for rapid iodide detection in hydrolysis studies .
  • Validate methods per ICH Q2(R1) guidelines, including linearity (1–100 µg/mL), recovery rates (>90%), and precision (CV < 5%) .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data for this compound across species be resolved?

  • Analysis Framework :

  • Conduct species-specific protein binding assays (e.g., equilibrium dialysis) to assess variations in plasma protein affinity.
  • Use allometric scaling to extrapolate human dosing from rodent data, incorporating covariates like renal clearance rates .
  • Apply Bayesian statistical models to reconcile discrepancies in half-life (e.g., murine vs. primate data) .

Q. What strategies optimize the iodine:methylglucamine ratio to enhance contrast efficacy while minimizing nephrotoxicity?

  • Experimental Optimization :

  • Screen salt stoichiometries (1:1 to 1:3) using in vitro osmolality assays (target: 500–800 mOsm/kg).
  • Validate in vivo using renal function markers (e.g., serum creatinine, GFR) in animal models .
  • Compare iodine retention rates via SPECT/CT imaging to identify optimal ratios .

Q. How do researchers address contradictions in neurotoxicity findings from intracerebral administration studies?

  • Resolution Approach :

  • Re-evaluate dose metrics: The reported mouse LD₅₀ of 220 mg/kg (intracerebral) may require adjustment for blood-brain barrier penetration differences .
  • Conduct microdialysis to measure local CNS concentrations and correlate with behavioral outcomes (e.g., seizure thresholds) .
  • Use mixed-effects models to account for inter-study variability in injection techniques .

Q. What methodologies are recommended for comparative studies of this compound vs. newer non-ionic contrast agents?

  • Study Design :

  • Primary endpoints : Vascular opacification (Hounsfield units) and adverse event rates (e.g., hypersensitivity).
  • Controls : Include iohexol or iodixanol as benchmarks .
  • Statistical Plan : Use non-inferiority testing with a predefined margin (Δ ≤ 10% in efficacy) .

Data Reporting and Compliance

Q. What minimal metadata should be reported in publications to ensure replicability of this compound studies?

  • Essential Data :

  • Synthetic routes (yields, purification steps).
  • Analytical validation parameters (LOD, LOQ, CV%).
  • Toxicity study protocols (e.g., OECD guidelines for LD₅₀ tests) .
  • Raw datasets for pharmacokinetic modeling (e.g., compartmental analysis outputs) .

Q. How should researchers handle batch-to-batch variability in this compound synthesis?

  • Quality Control Measures :

  • Implement process analytical technology (PAT) for real-time monitoring of iodine incorporation.
  • Use multivariate analysis (e.g., PCA) to identify critical process parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.